An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. The document details its chemical and physical properties, provides a putative experimental protocol for its synthesis, and outlines its application in the formation of the menaquinone backbone. Safety and handling procedures are also summarized. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic organic chemistry and drug development, particularly in the field of vitamin synthesis.
Chemical Identity and Properties
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is an aromatic organic compound with the chemical formula C13H13BrO2. It is a key building block in the synthesis of Vitamin K2, a vital nutrient involved in blood coagulation and bone metabolism.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | --INVALID-LINK-- |
| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | --INVALID-LINK--, PubChem |
| CAS Number | 53772-33-1 | --INVALID-LINK-- |
| Molecular Formula | C13H13BrO2 | --INVALID-LINK-- |
| Molecular Weight | 281.15 g/mol | --INVALID-LINK--, PubChem |
| Appearance | Neat | --INVALID-LINK-- |
| Boiling Point | 371.2°C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.378 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 166.5°C (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.601 (Predicted) | --INVALID-LINK-- |
Table 2: Spectroscopic Data (Predicted)
| Type | Data |
| ¹H NMR | Predicted shifts would show aromatic protons, two methoxy group signals, and a methyl group signal. |
| ¹³C NMR | Predicted shifts would include aromatic carbons, two methoxy carbons, and one methyl carbon. |
| Mass Spectrum | Expected molecular ion peaks at m/z 280 and 282 for the bromine isotopes. |
| Infrared (IR) | Expected peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |
Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
Putative Experimental Protocol: Bromination of 1,4-dimethoxy-2-methylnaphthalene
This protocol describes the electrophilic aromatic substitution of 1,4-dimethoxy-2-methylnaphthalene to yield 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
Materials:
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1,4-dimethoxy-2-methylnaphthalene
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N-Bromosuccinimide (NBS)
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Glacial Acetic Acid
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 1,4-dimethoxy-2-methylnaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask.
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To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature while stirring.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the ethereal solution twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
Application in Vitamin K2 Synthesis
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is a crucial intermediate in the synthesis of Vitamin K2, specifically in the formation of the menaquinone side chain. It serves as a precursor to a Grignard reagent, which then undergoes a coupling reaction.
Experimental Workflow: Synthesis of Vitamin K2 Precursor
The following workflow outlines the conversion of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene to a key precursor for Vitamin K2.
Caption: Synthesis workflow from 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene to Vitamin K2.
Experimental Protocol: Grignard Reagent Formation and Coupling
This protocol details the formation of the Grignard reagent from 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and its subsequent coupling reaction.
Materials:
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2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
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Magnesium turnings
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Dry Tetrahydrofuran (THF)
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1,2-Dibromoethane (activator)
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Geranyl bromide
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Appropriate catalyst (e.g., a tetrachloroferrate complex)
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Anhydrous work-up reagents
Procedure:
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Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
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Add dry THF to the magnesium turnings.
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Add a small amount of an activator, such as 1,2-dibromoethane, to initiate the reaction.
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Prepare a solution of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene in dry THF.
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Slowly add the solution of the aryl bromide to the activated magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
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After the addition is complete, stir the mixture until the magnesium is consumed to form the Grignard reagent, 2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)magnesium bromide.
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In a separate flask, prepare a solution of geranyl bromide and the coupling catalyst in dry THF.
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Slowly add the freshly prepared Grignard reagent to the geranyl bromide solution at a controlled temperature (often sub-ambient).
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Allow the reaction to proceed to completion, monitoring by TLC.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude coupled product.
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Purify the product using column chromatography.
Safety and Handling
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | Fisher Scientific |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Fisher Scientific |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Fisher Scientific |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific |
General Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Avoid contact with skin and eyes.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a dry and cool place.
Conclusion
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is a valuable synthetic intermediate with a primary application in the pharmaceutical industry for the synthesis of Vitamin K2. This guide has provided a detailed overview of its chemical properties, a putative synthesis protocol, and its role in the construction of the menaquinone structure. While experimental spectroscopic data for this specific compound is not widely published, the provided information serves as a solid foundation for researchers working with this molecule. Adherence to proper safety protocols is essential when handling this compound.
